(R)-SCH 42495

Description

Properties

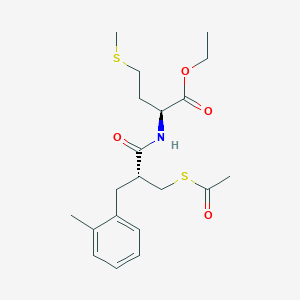

Molecular Formula |

C20H29NO4S2 |

|---|---|

Molecular Weight |

411.6 g/mol |

IUPAC Name |

ethyl (2S)-2-[[(2R)-2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C20H29NO4S2/c1-5-25-20(24)18(10-11-26-4)21-19(23)17(13-27-15(3)22)12-16-9-7-6-8-14(16)2/h6-9,17-18H,5,10-13H2,1-4H3,(H,21,23)/t17-,18-/m0/s1 |

InChI Key |

ZVQXPUMRSJGLSF-ROUUACIJSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCSC)NC(=O)[C@@H](CC1=CC=CC=C1C)CSC(=O)C |

Canonical SMILES |

CCOC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1C)CSC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of (R)-SCH 42495 (Preladenant)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound (R)-SCH 42495 is more commonly and accurately known in scientific literature as Preladenant (SCH 420814). This guide will henceforth refer to the compound as Preladenant. Initial searches indicated a separate compound, SCH 42495, which is a neutral endopeptidase inhibitor. This document focuses exclusively on Preladenant (SCH 420814), a selective adenosine A₂A receptor antagonist.

Executive Summary

Preladenant (SCH 420814) is a potent and highly selective antagonist of the adenosine A₂A receptor. Its mechanism of action is centered on the modulation of neurotransmission within the basal ganglia, a critical brain region for motor control. In pathologies such as Parkinson's disease, where dopaminergic signaling is compromised, adenosine A₂A receptors become overactive, contributing to the motor deficits. Preladenant acts by blocking these receptors, thereby restoring a more balanced signaling cascade and alleviating motor symptoms. This document provides a comprehensive overview of the pharmacological profile of Preladenant, including its binding affinity, selectivity, and functional activity, supported by detailed experimental protocols and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Adenosine A₂A Receptor Antagonism

Preladenant is a non-dopaminergic agent that exerts its therapeutic effects through competitive antagonism of the adenosine A₂A receptor.[1] These receptors are densely expressed in the striatum, a key component of the basal ganglia, particularly on the terminals of GABAergic medium spiny neurons of the "indirect" pathway.

In Parkinson's disease, the degeneration of dopaminergic neurons leads to a reduction in dopamine D₂ receptor stimulation and a subsequent overactivity of the indirect pathway. This is exacerbated by the overstimulation of adenosine A₂A receptors, which have an opposing effect to D₂ receptors. Preladenant blocks the binding of endogenous adenosine to the A₂A receptors, thereby reducing the inhibitory output from the striatum and helping to normalize motor function.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of Preladenant.

Table 1: Receptor Binding Affinity of Preladenant

| Receptor Subtype | Radioligand | Kᵢ (nM) | Source Organism |

| Human Adenosine A₂A | [³H]ZM241385 | 1.1 | Human |

| Rat Adenosine A₂A | [³H]CGS 21680 | 2.5 | Rat |

Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Receptor Selectivity Profile of Preladenant

| Receptor Subtype | Kᵢ (nM) | Selectivity vs. A₂A (> fold) |

| Human Adenosine A₁ | >1000 | >909 |

| Human Adenosine A₂B | >1000 | >909 |

| Human Adenosine A₃ | >1000 | >909 |

Selectivity is calculated as the ratio of the Kᵢ value for the off-target receptor to the Kᵢ value for the target receptor (A₂A).

Table 3: In Vitro Functional Activity of Preladenant

| Assay | Cell Line | Agonist | Kₑ (nM) |

| cAMP Accumulation | HEK293 expressing human A₂A receptor | CGS 21680 | 1.3 |

Kₑ (Equilibrium Dissociation Constant) for an antagonist is a measure of its potency in inhibiting the functional response to an agonist.

Signaling Pathways and Experimental Workflows

Adenosine A₂A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the adenosine A₂A receptor and the point of intervention by Preladenant.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of Preladenant for the A₂A receptor.

Detailed Experimental Protocols

Radioligand Binding Assay for Human Adenosine A₂A Receptor

This protocol is adapted from the methods used in the characterization of Preladenant.

Objective: To determine the binding affinity (Kᵢ) of Preladenant for the human adenosine A₂A receptor.

Materials:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human adenosine A₂A receptor.

-

Radioligand: [³H]ZM241385 (a selective A₂A antagonist).

-

Test Compound: Preladenant (SCH 420814).

-

Non-specific Binding Control: CGS 21680 (an A₂A agonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/B).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of various concentrations of Preladenant (or vehicle for total binding, or 10 µM CGS 21680 for non-specific binding).

-

50 µL of [³H]ZM241385 (final concentration of ~1 nM).

-

100 µL of the membrane preparation (containing ~20 µg of protein).

-

-

Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester. The filters are pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Preladenant concentration.

-

Determine the IC₅₀ value (the concentration of Preladenant that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

-

cAMP Functional Assay

Objective: To determine the functional antagonist potency (Kₑ) of Preladenant at the human adenosine A₂A receptor.

Materials:

-

Cell Line: HEK293 cells stably expressing the human adenosine A₂A receptor.

-

Agonist: CGS 21680.

-

Antagonist: Preladenant (SCH 420814).

-

cAMP Assay Kit: (e.g., HTRF-based or ELISA-based).

-

Cell Culture Medium.

-

Phosphodiesterase Inhibitor: (e.g., IBMX) to prevent cAMP degradation.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the HEK293-hA₂A cells into 96-well plates and grow to confluency.

-

Pre-incubation with Antagonist: Wash the cells with serum-free medium and pre-incubate with various concentrations of Preladenant (or vehicle) for 30 minutes at 37°C in the presence of a phosphodiesterase inhibitor.

-

Agonist Stimulation: Add a range of concentrations of the agonist CGS 21680 to the wells and incubate for a further 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Generate dose-response curves for CGS 21680 in the absence and presence of different concentrations of Preladenant.

-

Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in its absence.

-

The x-intercept of the Schild plot gives the pA₂ value, which is the negative logarithm of the Kₑ.

-

Conclusion

Preladenant (SCH 420814) is a highly potent and selective adenosine A₂A receptor antagonist. Its mechanism of action is well-characterized and involves the competitive blockade of A₂A receptors in the striatum, leading to a rebalancing of the basal ganglia circuitry that is disrupted in conditions like Parkinson's disease. The quantitative data from in vitro binding and functional assays demonstrate its high affinity and selectivity, which are key attributes for a therapeutic agent. The detailed experimental protocols provided herein offer a foundation for the further investigation and characterization of this and similar compounds in drug discovery and development.

References

(R)-SCH 42495 as a Neutral Endopeptidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Neutral Endopeptidase (NEP) and its Inhibition

Neutral endopeptidase (NEP), also known as neprilysin or CD10, is a zinc-dependent metalloprotease that plays a crucial role in the inactivation of a variety of endogenous vasoactive peptides. These peptides include natriuretic peptides (such as atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]), bradykinin, and substance P. By degrading these peptides, NEP is involved in the regulation of cardiovascular and renal homeostasis.

Inhibition of NEP leads to an increase in the circulating levels of these beneficial peptides, resulting in vasodilation, natriuresis, and diuresis. This mechanism forms the basis for the therapeutic application of NEP inhibitors in conditions such as hypertension and heart failure.

SCH 42495 is an orally active prodrug that is converted in vivo to its pharmacologically active form, SCH 42354.[1][2] The topic of this guide, (R)-SCH 42495, is the less active enantiomer of this prodrug.[3]

This compound and its Active Metabolite

While this compound has been identified as the less active enantiomer of SCH 42495, specific inhibitory constants such as IC50 or Ki values for this particular stereoisomer are not available in the reviewed scientific literature. The majority of published research focuses on the racemic mixture (SCH 42495) or its active diacid metabolite (SCH 42354).

Quantitative Data for the Active Metabolite, SCH 42354

SCH 42354 is a potent inhibitor of neutral endopeptidase. The following table summarizes the available in vitro inhibitory activity of SCH 42354.

| Substrate | IC50 Value (nM) | Source |

| Leu-enkephalin | 8.3 | [1][2] |

| Atrial Natriuretic Factor (ANF) | 10.0 | [1][2] |

Table 1: In vitro inhibitory activity of SCH 42354 against neutral endopeptidase.

Signaling Pathway of Neutral Endopeptidase Inhibition

The primary therapeutic effect of NEP inhibitors is the potentiation of the natriuretic peptide system. The diagram below illustrates the signaling pathway affected by NEP and its inhibition.

Caption: Signaling pathway of NEP and its inhibition by SCH 42495's active metabolite.

Experimental Protocol: In Vitro NEP Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of a compound against neutral endopeptidase using a fluorogenic substrate. This method is widely used for screening and characterizing NEP inhibitors.

Materials and Reagents

-

Recombinant Human Neprilysin (NEP)

-

NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5)

-

Fluorogenic NEP Substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Test compound (e.g., this compound or its active form) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Thiorphan, Phosphoramidon)

-

96-well black microplate

-

Fluorescence microplate reader with temperature control

Assay Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer. The final solvent concentration should be kept low (e.g., <1% DMSO) to minimize effects on enzyme activity.

-

Prepare the NEP enzyme solution to the desired concentration in cold assay buffer.

-

Prepare the NEP substrate solution in the assay buffer.

-

-

Assay Protocol:

-

Add 20 µL of the inhibitor dilutions, positive control, or buffer (for control wells) to the wells of a 96-well black microplate.

-

Add 40 µL of the NEP enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 40 µL of the pre-warmed NEP substrate solution to each well.

-

-

Measurement:

-

Immediately begin kinetic measurement of fluorescence in a microplate reader pre-set to 37°C. Set the excitation and emission wavelengths appropriate for the specific fluorogenic substrate used.

-

Measure the fluorescence intensity every 1-2 minutes for a duration of 30-60 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of NEP inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Velocityinhibitor / Velocitycontrol)] * 100

-

Plot the % inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the in vitro NEP inhibition assay described above.

Caption: General workflow for an in vitro NEP inhibition assay.

Conclusion

This compound is identified as the less active enantiomer of the NEP inhibitor prodrug SCH 42495. While specific quantitative data for this enantiomer is lacking in the public domain, its active metabolite, SCH 42354, is a potent inhibitor of neutral endopeptidase. The therapeutic potential of NEP inhibitors lies in their ability to augment the actions of endogenous vasoactive peptides, leading to beneficial cardiovascular and renal effects. The provided experimental protocol offers a standard method for evaluating the inhibitory potency of compounds against NEP. Further research would be necessary to fully elucidate the specific pharmacological profile of this compound.

References

The Discovery and Development of (R)-SCH 42495: A Neutral Endopeptidase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

(R)-SCH 42495 is a potent and selective inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the atrial natriuretic peptide (ANP). By preventing the breakdown of ANP, this compound enhances the beneficial cardiovascular effects of this peptide, leading to vasodilation and a reduction in blood pressure. This whitepaper provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

The development of this compound emerged from research programs focused on identifying small molecule inhibitors of neutral endopeptidase as potential therapeutics for cardiovascular diseases, particularly hypertension. While a specific, detailed synthesis protocol for this compound is proprietary and not publicly available in full detail, the general approach to synthesizing such mercaptomethyl-containing peptide analogues typically involves multi-step organic synthesis. This process often includes the coupling of protected amino acid derivatives and the introduction of the key mercaptomethyl functionality. A patent for a similar compound, N-[2-[(acetylthio) methyl]-l-oxo-3-phenylpropyl] glycine phenyl methyl ester, highlights a process that is likely analogous to the synthesis of this compound, involving intermediates such as 2-(benzyl acrylolyl amino) acetic acid benzyl ester.[1] The synthesis is designed to produce the specific (R)-enantiomer, which is crucial for its biological activity.

Mechanism of Action: NEP Inhibition and ANP Signaling

This compound exerts its therapeutic effect by inhibiting neutral endopeptidase (NEP), a zinc-dependent metalloprotease.[2][3] NEP is a key enzyme in the catabolism of several vasoactive peptides, including ANP, bradykinin, and angiotensin I and II.[4] The primary therapeutic rationale for NEP inhibition in hypertension is the potentiation of the effects of ANP.[5]

The active di-acid metabolite of the ethyl ester prodrug SCH 42495, SCH 42354, is responsible for the potent inhibition of NEP.[6] By inhibiting NEP, this compound prevents the degradation of ANP, leading to increased circulating levels of this peptide. ANP then binds to its receptor, particulate guanylyl cyclase-A (pGC-A), on the surface of vascular smooth muscle cells.[7][8] This binding activates pGC-A, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7][8][9]

The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn leads to a cascade of downstream effects culminating in vasodilation and a reduction in blood pressure.[7]

Preclinical Development

In Vitro NEP Inhibition

The inhibitory activity of the active metabolite of this compound, SCH 42354, was evaluated in vitro. SCH 42354 demonstrated potent, concentration-dependent displacement of a radioligand from rat renal NEP, with a 50% inhibitory concentration (IC50) of 3.3 ± 0.1 nmol/l.[6]

Table 1: In Vitro NEP Inhibition by SCH 42354

| Parameter | Value |

| IC50 | 3.3 ± 0.1 nmol/l |

Data from a study on rat renal NEP.[6]

Preclinical Pharmacokinetics in Rats

Table 2: Preclinical Pharmacokinetics of this compound in Rats (30 mg/kg, oral)

| Parameter | Observation |

| Onset of Action | Rapid inhibition of renal NEP within 30 minutes |

| Duration of Action | Significant inhibition for up to 48 hours |

Data from a study on renal NEP inhibition.[6]

Clinical Development

A multicenter, open-label clinical trial was conducted to investigate the antihypertensive effects and safety of this compound in 27 patients with essential hypertension (WHO Stage I or II).[12]

Experimental Protocol

Inclusion and Exclusion Criteria:

While the specific inclusion and exclusion criteria for this trial are not detailed in the available literature, typical criteria for hypertension trials include age limits, specific blood pressure ranges, and the absence of secondary causes of hypertension or severe comorbidities.[1][13][14][15]

Treatment Protocol:

Following a 2 to 4-week placebo run-in period, patients were started on 50 mg of this compound twice daily.[12] The dose was increased every 2 weeks to 100 mg twice daily and then to 200 mg twice daily if the target blood pressure reduction was not achieved.[12] The total treatment duration was 8 weeks.[12]

Efficacy and Safety Assessments:

Blood pressure and pulse rate were monitored every 2 weeks.[12] Blood chemistry, plasma ANP, and plasma cGMP levels were measured before and after the 8-week treatment period.[12] Plasma levels of cGMP are typically measured using methods like ELISA or radioimmunoassay.[9][16][17][18]

Clinical Efficacy and Biomarker Response

Treatment with this compound resulted in a significant reduction in blood pressure from a mean of 171/100 mmHg at baseline to 146/84 mmHg at the end of the 8-week treatment period (P < .001).[12] No significant change in pulse rate was observed.[12] The efficacy rate increased with dose, with an 80% response rate at the 200 mg twice-daily dose.[12]

A significant correlation was observed between the increase in plasma ANP levels and the reduction in blood pressure.[12] Furthermore, the increase in plasma cGMP levels was positively correlated with the increase in plasma ANP levels, confirming the mechanism of action in a clinical setting.[12]

Table 3: Clinical Efficacy of this compound in Essential Hypertension

| Parameter | Baseline | 8 Weeks | p-value |

| Systolic Blood Pressure (mmHg) | 171 ± 1 | 146 ± 3 | < 0.001 |

| Diastolic Blood Pressure (mmHg) | 100 ± 1 | 84 ± 2 | < 0.001 |

Data are presented as mean ± SEM.[12]

Table 4: Dose-Dependent Efficacy of this compound

| Dose (twice daily) | Efficacy Rate |

| 50 mg | 44% |

| 100 mg | 60% |

| 200 mg | 80% |

Efficacy evaluated in patients treated for at least 4 weeks.[12]

Safety and Tolerability

Adverse reactions, including headaches and palpitations, were reported in 22.2% of patients, leading to treatment discontinuation in five individuals.[12]

Logical Framework for NEP Inhibition as a Therapeutic Strategy

The development of this compound is based on a clear therapeutic rationale. By targeting a key enzyme in the regulation of cardiovascular homeostasis, NEP inhibitors offer a novel approach to managing hypertension.

Conclusion

This compound is a novel neutral endopeptidase inhibitor that has demonstrated significant antihypertensive effects in clinical trials. Its mechanism of action, involving the potentiation of the endogenous ANP-cGMP signaling pathway, provides a targeted approach to blood pressure reduction. The preclinical and clinical data presented in this guide support the continued investigation and development of NEP inhibitors as a valuable class of therapeutic agents for the management of hypertension and other cardiovascular diseases. Further research is warranted to fully elucidate the long-term safety and efficacy profile of this compound.

References

- 1. scholarlycommons.baptisthealth.net [scholarlycommons.baptisthealth.net]

- 2. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]

- 3. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Rationale of Neprilysin Inhibition in Prevention of Myocardial Ischemia-Reperfusion Injury during ST-Elevation Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. process.st [process.st]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative determination of cGMP in plasma using ELISA â Vitas Analytical Services [vitas.no]

- 10. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and in-situ absorption studies of a new anti-allergic compound 73/602 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antihypertensive effects of the neutral endopeptidase inhibitor SCH 42495 in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characteristics of Populations Excluded From Clinical Trials Supporting Intensive Blood Pressure Control Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Appendix A Table 2, Inclusion and Exclusion Criteria - Screening for Hypertension in Adults: An Updated Systematic Evidence Review for the U.S. Preventive Services Task Force - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. karger.com [karger.com]

- 18. Clinical significance of natriuretic peptides and cyclic GMP in hemodialysis patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (R)-SCH 42495 for Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-SCH 42495 is an orally active prodrug of the potent neutral endopeptidase (NEP) inhibitor, SCH 42354. Its investigation in the field of hypertension has elucidated a mechanism centered on the potentiation of endogenous natriuretic peptides. By inhibiting NEP, the enzyme responsible for the degradation of atrial natriuretic peptide (ANP), this compound elevates circulating ANP levels. This increase in ANP leads to the activation of guanylate cyclase, resulting in higher concentrations of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates vasodilation and natriuresis, ultimately contributing to a reduction in blood pressure. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy and potency data, detailed experimental protocols from key studies, and a visual representation of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a neutral endopeptidase (NEP) inhibitor. NEP, also known as neprilysin, is a zinc-dependent metalloprotease that cleaves and inactivates a variety of vasoactive peptides, including atrial natriuretic peptide (ANP), bradykinin, and angiotensin II. The primary antihypertensive effect of this compound is attributed to its ability to increase the bioavailability of ANP.

Elevated levels of ANP bind to the natriuretic peptide receptor-A (NPR-A), which possesses intrinsic guanylate cyclase activity. This interaction catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent rise in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets in vascular smooth muscle cells, leading to vasodilation. Additionally, increased ANP and cGMP levels promote natriuresis and diuresis in the kidneys, further contributing to the reduction of blood pressure.

However, it is important to note that NEP also degrades vasoconstrictor peptides such as angiotensin II and endothelin-1. Therefore, NEP inhibition alone can lead to a concurrent increase in these vasoconstrictors, potentially counteracting the beneficial effects of elevated ANP. This has led to the development of dual-acting agents that combine NEP inhibition with angiotensin receptor blockade.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its active metabolite, SCH 42354, from in vitro and in vivo studies.

Table 1: In Vitro Potency of SCH 42354 (Active Metabolite)

| Target Enzyme | Substrate | IC50 (nM) | Source |

| Neutral Endopeptidase (NEP) | Atrial Natriuretic Factor (ANF) | 10.0 | [1] |

| Neutral Endopeptidase (NEP) | Leu-enkephalin | 8.3 | [1] |

Table 2: Clinical Efficacy of this compound in Essential Hypertension

| Parameter | Value | Source |

| Study Population | 27 patients with essential hypertension (WHO Stage I or II) | [2] |

| Mean Age | 64 +/- 1 years | [2] |

| Treatment Duration | 8 weeks | [2] |

| Baseline Blood Pressure | 171 +/- 1 / 100 +/- 1 mmHg | [2] |

| Post-treatment Blood Pressure | 146 +/- 3 / 84 +/- 2 mmHg (P < .001) | [2] |

| Efficacy Rate (50 mg twice daily) | 44% | [2] |

| Efficacy Rate (100 mg twice daily) | 60% | [2] |

| Efficacy Rate (200 mg twice daily) | 80% | [2] |

Table 3: Preclinical Efficacy of this compound in DOCA-Salt Hypertensive Rats

| Dose (oral) | Blood Pressure Reduction (mmHg) | Source |

| 1 mg/kg | 22 +/- 6 | [1] |

| 3 mg/kg | 43 +/- 7 | [1] |

| 10 mg/kg | 62 +/- 12 | [1] |

Signaling and Experimental Workflow Visualizations

Signaling Pathway of this compound in Hypertension

Caption: Signaling pathway of this compound in hypertension.

Experimental Workflow for a Clinical Trial in Essential Hypertension

Caption: Clinical trial workflow for this compound.

Experimental Workflow for a Preclinical Study in Spontaneously Hypertensive Rats (SHR)

Caption: Preclinical study workflow in SHR model.

Detailed Experimental Protocols

Clinical Trial in Essential Hypertension

-

Study Design: A multicenter, open-label clinical trial.[2]

-

Participants: 27 patients with essential hypertension, classified as World Health Organization (WHO) Stage I or II.[2] The mean age of the participants was 64 ± 1 years.[2]

-

Run-in Period: A 2 to 4-week placebo run-in period was conducted prior to the active treatment phase to establish baseline blood pressure and ensure patient compliance.[2]

-

Treatment Protocol:

-

Data Collection and Measurements:

-

Outcome Measures:

-

Statistical Analysis: A p-value of less than 0.05 was considered statistically significant. The correlation between changes in plasma ANP levels and blood pressure reduction, as well as the correlation between the increase in plasma cGMP and the increment in plasma hANP, were assessed.[2]

Preclinical Study in Spontaneously Hypertensive Rats (SHR)

-

Animal Model: Adult male Spontaneously Hypertensive Rats (SHR). The SHR model is a well-established genetic model of essential hypertension.

-

Experimental Groups: Four groups of adult SHR were used in the study:

-

Placebo (vehicle control)

-

This compound (3 mg/kg, administered orally twice daily)

-

This compound (30 mg/kg, administered orally twice daily)

-

Spirapril (angiotensin-converting enzyme inhibitor, 1 mg/kg, administered orally twice daily)

-

-

Treatment Duration: 4 weeks.

-

Data Collection and Measurements:

-

Systolic Blood Pressure (SBP): Measured weekly in conscious, unrestrained rats using the tail-cuff method.

-

Urine Collection: 24-hour urine samples were collected weekly for the measurement of urinary volume, sodium, potassium, and cyclic GMP excretion.

-

Plasma Analysis: At the end of the 4-week treatment period, blood was collected to determine plasma levels of ANF, cyclic GMP, plasma renin activity (PRA), and aldosterone.

-

-

Outcome Measures:

-

Hemodynamic effects: Changes in systolic blood pressure.

-

Renal effects: Changes in diuresis and natriuresis.

-

Humoral effects: Changes in plasma ANF, plasma and urinary cyclic GMP, plasma renin activity, and plasma aldosterone.

-

-

Statistical Analysis: Appropriate statistical methods were used to compare the treatment groups with the placebo control group.

Conclusion

This compound has demonstrated significant antihypertensive effects in clinical settings, primarily through the inhibition of neutral endopeptidase and the subsequent potentiation of the atrial natriuretic peptide system. The dose-dependent efficacy observed in human trials underscores its potential as a therapeutic agent for essential hypertension. Preclinical studies have provided further insights into its mechanism of action, although the translation of its effects from animal models to humans requires careful consideration of interspecies differences. The detailed protocols and signaling pathways outlined in this guide offer a comprehensive resource for researchers and drug development professionals working on novel antihypertensive therapies targeting the natriuretic peptide system. Further research, particularly in the areas of long-term safety, pharmacokinetic profiling, and potential combination therapies, will be crucial in fully defining the clinical utility of this compound and similar NEP inhibitors in the management of hypertension.

References

Pharmacological Profile of Preladenant (SCH 420814): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Preladenant (formerly SCH 420814) is a potent and highly selective antagonist of the adenosine A₂A receptor. It was developed as a potential non-dopaminergic therapeutic agent for the treatment of Parkinson's disease. This technical guide provides a comprehensive overview of the pharmacological profile of preladenant, including its binding affinity, functional activity, and in vivo efficacy. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are illustrated using Graphviz diagrams. All quantitative data are summarized in structured tables for ease of reference and comparison.

Introduction

Adenosine is a ubiquitous neuromodulator in the central nervous system that exerts its effects through four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The adenosine A₂A receptor is of particular interest as a therapeutic target for Parkinson's disease due to its high expression in the striatum, a key brain region involved in motor control. In the striatum, A₂A receptors are co-localized with dopamine D₂ receptors on striatopallidal neurons, where they form heterodimers and exert an opposing, inhibitory effect on D₂ receptor signaling. By blocking the A₂A receptor, preladenant is designed to disinhibit D₂ receptor function, thereby potentiating dopaminergic neurotransmission and alleviating the motor symptoms of Parkinson's disease.

Binding Affinity Profile

Preladenant exhibits high affinity and exceptional selectivity for the human adenosine A₂A receptor. The binding affinity of preladenant has been characterized through radioligand binding assays.

Table 1: Binding Affinity of Preladenant at Human and Rat Adenosine Receptors

| Receptor Subtype | Species | Radioligand | Kᵢ (nM) | Selectivity (fold vs. hA₂A) |

| A₂A | Human | [³H]MSX-2 | 1.1 | - |

| A₂A | Rat | [³H]CGS 21680 | 2.5 | - |

| A₁ | Human | [³H]DPCPX | >1000 | >909 |

| A₂B | Human | [³H]DPCPX | >1700 | >1545 |

| A₃ | Human | [¹²⁵I]AB-MECA | >1000 | >909 |

Data compiled from multiple sources.[1][2]

In addition to its high selectivity across adenosine receptor subtypes, preladenant has been profiled against a broad panel of other receptors, ion channels, and enzymes and has shown no significant off-target activities.[1]

Experimental Protocol: Radioligand Binding Assay

This protocol describes a typical competitive radioligand binding assay to determine the affinity of a test compound for the adenosine A₂A receptor.

Materials:

-

HEK293 cells stably expressing the recombinant human adenosine A₂A receptor.

-

Cell membrane preparation from the aforementioned cells.

-

Radioligand: [³H]MSX-2 or a similar selective A₂A antagonist radioligand.

-

Test compound (Preladenant).

-

Non-specific binding control: A high concentration of a non-radiolabeled selective A₂A antagonist (e.g., ZM241385).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing the A₂A receptor in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane preparation.

-

50 µL of various concentrations of the test compound (Preladenant).

-

50 µL of the radioligand ([³H]MSX-2) at a concentration near its Kₔ.

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of the non-specific binding control.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Activity Profile

Preladenant acts as a functional antagonist, inhibiting the A₂A receptor-mediated stimulation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).

Table 2: Functional Antagonist Activity of Preladenant

| Assay | Species | Cell Line | Agonist | Kₑ (nM) | Selectivity (fold vs. hA₂A) |

| cAMP Accumulation | Human | HEK293 | CGS 21680 | 1.3 | - |

| cAMP Accumulation | Rat | - | CGS 21680 | 0.7 | - |

| cAMP Accumulation | Human | HEK293 (A₂B) | NECA | 1200 | 923 |

Data compiled from multiple sources.[3]

Experimental Protocol: cAMP Accumulation Assay

This protocol outlines a method to assess the functional antagonist activity of a test compound at the adenosine A₂A receptor.

Materials:

-

HEK293 cells stably expressing the recombinant human adenosine A₂A receptor.

-

Cell culture medium.

-

A selective A₂A receptor agonist (e.g., CGS 21680).

-

Test compound (Preladenant).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay).

Procedure:

-

Cell Seeding: Seed HEK293 cells expressing the A₂A receptor into a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with serum-free medium and then pre-incubate them with various concentrations of the test compound (Preladenant) and a PDE inhibitor for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add the A₂A receptor agonist (CGS 21680) at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control wells.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis: Stop the reaction by removing the medium and adding lysis buffer to each well.

-

cAMP Detection: Measure the concentration of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the IC₅₀ value of the test compound. Calculate the functional antagonist constant (Kₑ) using the Schild equation.

In Vivo Pharmacology

Preladenant has demonstrated efficacy in several preclinical animal models of Parkinson's disease, highlighting its potential to improve motor function.

Table 3: In Vivo Efficacy of Preladenant in Animal Models of Parkinson's Disease

| Animal Model | Species | Key Feature | Preladenant Dose | Outcome |

| Haloperidol-induced catalepsy | Rat | D₂ receptor blockade | 1 mg/kg, p.o. | Reversed catalepsy |

| 6-OHDA-lesioned | Rat | Unilateral dopamine depletion | 0.1-1 mg/kg, p.o. | Potentiated L-DOPA-induced rotations |

| MPTP-treated | Primate | Dopaminergic neurotoxicity | Not specified | Improved parkinsonian symptoms |

Data compiled from multiple sources.[4]

Experimental Protocol: Haloperidol-Induced Catalepsy in Rats

This model is used to assess the potential of a compound to alleviate the motor rigidity characteristic of parkinsonism.

Materials:

-

Male Wistar rats.

-

Haloperidol solution.

-

Test compound (Preladenant) vehicle.

-

Catalepsy scoring apparatus (e.g., a horizontal bar).

-

Stopwatch.

Procedure:

-

Acclimation: Acclimate the rats to the testing environment.

-

Drug Administration: Administer the test compound (Preladenant) or vehicle orally.

-

Haloperidol Induction: After a set pre-treatment time (e.g., 60 minutes), administer haloperidol (e.g., 0.5-1 mg/kg, i.p.) to induce catalepsy.

-

Catalepsy Assessment: At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy. A common method is the bar test:

-

Gently place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.

-

Measure the time it takes for the rat to remove both paws from the bar (descent latency). A longer latency indicates a greater degree of catalepsy.

-

-

Data Analysis: Compare the descent latencies of the preladenant-treated group with the vehicle-treated group. A significant reduction in descent latency in the preladenant group indicates an anti-cataleptic effect.

Conclusion

Preladenant is a potent and highly selective adenosine A₂A receptor antagonist with a well-defined pharmacological profile. Its ability to potently block A₂A receptor-mediated signaling, coupled with its efficacy in preclinical models of Parkinson's disease, established it as a promising non-dopaminergic therapeutic candidate. While clinical development was discontinued, the extensive preclinical data for preladenant continues to make it a valuable tool for researchers investigating the role of the adenosine A₂A receptor in health and disease. This technical guide provides a comprehensive resource for scientists and professionals in the field of drug discovery and development.

References

(R)-SCH 42495: A Technical Guide on its Interaction with Atrial Natriuretic Peptide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-SCH 42495 is a potent and selective inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably atrial natriuretic peptide (ANP). By preventing the breakdown of ANP, this compound effectively elevates circulating levels of this peptide, thereby potentiating its beneficial cardiovascular effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the ANP signaling pathway, and a summary of key experimental findings. The information presented is intended to support further research and development in the field of cardiovascular therapeutics.

Introduction to Atrial Natriuretic Peptide (ANP)

Atrial natriuretic peptide is a 28-amino acid peptide hormone primarily synthesized and secreted by cardiac myocytes in the atria in response to atrial distension, which is often a consequence of increased blood volume and pressure.[1][2] ANP plays a crucial role in maintaining cardiovascular homeostasis through a variety of physiological actions, including:

-

Vasodilation: ANP induces relaxation of vascular smooth muscle, leading to a decrease in systemic vascular resistance and blood pressure.[1]

-

Natriuresis and Diuresis: It acts on the kidneys to increase sodium and water excretion, thereby reducing blood volume.[1][2]

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): ANP suppresses the release of renin and aldosterone, further contributing to the reduction of blood pressure and volume.[3]

The biological effects of ANP are mediated through its binding to the natriuretic peptide receptor-A (NPR-A), which possesses intrinsic guanylyl cyclase activity.[1][2] This interaction triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger that orchestrates the downstream signaling cascade responsible for ANP's physiological effects.[1][4] The degradation of ANP is primarily carried out by the enzyme neutral endopeptidase (NEP), also known as neprilysin.[1][5]

Mechanism of Action of this compound

This compound exerts its therapeutic effects by acting as a potent and selective inhibitor of neutral endopeptidase. By binding to and inhibiting NEP, this compound prevents the enzymatic degradation of endogenous ANP.[5][6] This leads to a sustained increase in the circulating concentration and biological activity of ANP, thereby amplifying its downstream signaling and physiological effects.

ANP Signaling Pathway and the Impact of this compound

The signaling cascade initiated by ANP and amplified by this compound is depicted below. The inhibition of NEP leads to a greater availability of ANP to bind to its receptor, resulting in a more pronounced downstream signaling response.

Summary of Key Experimental Findings

Clinical Study in Essential Hypertension

A multicenter, open-label clinical trial was conducted to investigate the antihypertensive effects and safety of this compound in patients with essential hypertension.[6]

Experimental Protocol:

-

Study Population: 27 patients with essential hypertension (WHO Stage I or II).[6]

-

Study Design: After a 2 to 4-week placebo run-in period, patients were administered this compound.[6]

-

Dosing Regimen: The initial dose was 50 mg twice daily, which was increased to 100 mg and then 200 mg twice daily at 2-week intervals if the target blood pressure was not achieved. The total treatment duration was 8 weeks.[6]

-

Measurements: Blood pressure, pulse rate, blood chemistry, plasma ANP, and plasma cGMP levels were monitored.[6]

-

Analytical Methods: While the specific commercial kits or assays are not detailed in the available abstract, plasma ANP and cGMP levels are typically measured using competitive radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA). Blood samples for these measurements are collected in tubes containing EDTA and aprotinin to prevent peptide degradation, followed by centrifugation to separate the plasma, which is then stored at low temperatures until analysis.[7]

Quantitative Data:

The available abstract reports a significant correlation between the increase in plasma ANP levels and the reduction in blood pressure, as well as a positive correlation between the increments in plasma ANP and cGMP.[6] However, specific mean concentrations of ANP and cGMP before and after treatment at different dosages are not provided in the abstract.

| Parameter | Correlation | p-value |

| Increment in plasma ANP vs. Blood Pressure Reduction | r = -0.53 | < 0.05 |

| Increment in plasma cGMP vs. Increment in plasma hANP | r = 0.80 | < 0.001 |

Table 1: Correlations of Plasma ANP and cGMP with Clinical Outcomes in Hypertensive Patients Treated with this compound.[6]

Efficacy:

The efficacy of this compound was found to be dose-dependent.[6]

| Dose | Efficacy Rate |

| 50 mg twice daily | 44% |

| 100 mg twice daily | 60% |

| 200 mg twice daily | 80% |

Table 2: Dose-Dependent Efficacy of this compound in Essential Hypertension.[6]

Animal Study in Chronic Hypoxia-Induced Cardiovascular Remodeling

An animal study was conducted to evaluate the effects of this compound on cardiovascular remodeling secondary to chronic hypoxia in rats.[8]

Experimental Protocol:

-

Animal Model: Rats were divided into normoxic and hypoxic groups. Hypoxia was induced by maintaining the animals in a normobaric hypoxic chamber with 10% oxygen.[8] This is a standard method for inducing pulmonary hypertension and right ventricular hypertrophy in rodents.[9][10][11]

-

Treatment: Animals received either this compound (30 mg/kg) or a vehicle (0.4% aqueous methyl cellulose) twice daily by oral gavage.[8]

-

Duration: The experiment was carried out for up to 14 days, with animals being sacrificed at days 1, 3, 7, 10, and 14.[8]

-

Measurements: Ventricular ratios (as an index of hypertrophy), histological examination of the pulmonary vasculature (for remodeling), and plasma ANP levels were determined.[8]

-

Analytical Methods: Specific details of the assays used to measure plasma ANP and assess cardiovascular remodeling are not available in the abstract.

Key Findings:

-

This compound treatment significantly reduced pulmonary vascular remodeling and ventricular hypertrophy in hypoxic rats after 10 days.[8]

-

Plasma ANP levels were significantly elevated in both the vehicle-treated and this compound-treated hypoxic groups compared to the normoxic groups at day 10.[8]

-

However, there was no significant difference in plasma ANP levels between the this compound-treated and vehicle-treated hypoxic groups at day 10.[8] This suggests that the beneficial effects of this compound on cardiovascular remodeling may be mediated by a local action of ANP within the pulmonary vasculature, rather than solely by an increase in systemic circulating levels.[8]

Experimental Workflow

The general workflow for a pre-clinical or clinical study investigating the effects of a NEP inhibitor like this compound on the ANP system is outlined below.

Conclusion

This compound is a promising therapeutic agent that enhances the endogenous ANP system by inhibiting its degradation by NEP. Clinical and preclinical evidence suggests that this mechanism of action translates into beneficial cardiovascular effects, including blood pressure reduction and attenuation of cardiovascular remodeling. Further research providing more detailed quantitative data and comprehensive experimental protocols from dedicated studies will be invaluable for a deeper understanding of the full therapeutic potential of this compound.

References

- 1. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]

- 2. Atrial Natriuretic Peptide in Cardiovascular Biology and Disease (NPPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Neutral endopeptidase inhibition and the natriuretic peptide system: an evolving strategy in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antihypertensive effects of the neutral endopeptidase inhibitor SCH 42495 in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma levels of natriuretic peptides and development of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]

- 9. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of chronic hypoxia on pulmonary arteries in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

The Role of (R)-SCH 42495 in cGMP Signaling: An Indirect Modulator via Neutral Endopeptidase Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-SCH 42495 is a potent and orally active inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides. This technical guide delineates the mechanism by which this compound influences the cyclic guanosine monophosphate (cGMP) signaling pathway. Contrary to initial postulations of direct phosphodiesterase (PDE) inhibition, the primary mechanism of action of this compound is the potentiation of the atrial natriuretic peptide (ANP) pathway. By inhibiting NEP, this compound increases the circulating levels of ANP, which in turn stimulates particulate guanylate cyclase (pGC) to synthesize cGMP. This guide provides a comprehensive overview of the biochemical activity of this compound, its effects on the cGMP signaling cascade, and detailed experimental methodologies for its characterization.

Introduction

Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in a myriad of physiological processes, including vasodilation, natriuresis, and inhibition of cardiac hypertrophy. The intracellular concentration of cGMP is tightly regulated by its synthesis via guanylate cyclases and its degradation by phosphodiesterases (PDEs). Pharmacological modulation of the cGMP pathway holds significant therapeutic promise for cardiovascular diseases such as hypertension and heart failure.

This compound has emerged as a significant modulator of cGMP levels. This document serves as an in-depth technical resource, clarifying its mechanism of action and providing the necessary data and protocols for its scientific investigation.

Mechanism of Action of this compound

This compound is the active enantiomer of the prodrug SCH 42495. Following oral administration, SCH 42495 is hydrolyzed to its active di-acid metabolite, which is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin.

NEP is a zinc-dependent metalloprotease that cleaves and inactivates a variety of peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). By inhibiting NEP, this compound prevents the breakdown of these natriuretic peptides, leading to their increased plasma concentrations.

The elevated levels of ANP are central to the cGMP-elevating effects of this compound. ANP binds to and activates the natriuretic peptide receptor-A (NPR-A), which possesses intrinsic particulate guanylate cyclase (pGC) activity. The activation of pGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, thereby increasing intracellular cGMP concentrations. This indirect mechanism of cGMP enhancement is distinct from that of direct PDE inhibitors, which would act further downstream in the signaling cascade.

Quantitative Data

The inhibitory potency of the active metabolite of this compound against NEP has been determined in various studies. Additionally, clinical trials have provided data on the in-vivo effects of SCH 42495 on hemodynamic and biochemical parameters.

Table 1: In Vitro Inhibitory Activity of this compound Active Metabolite

| Target Enzyme/Substrate | IC50 Value |

| Neutral Endopeptidase (NEP) | 3.3 ± 0.1 nM |

| Leu-enkephalin Hydrolysis | 8.3 nM |

| Atrial Natriuretic Factor (ANF) Hydrolysis | 10.0 nM |

Table 2: Clinical Efficacy of SCH 42495 in Hypertensive Patients (8-week treatment)

| Dosage (twice daily) | Efficacy Rate (%) |

| 50 mg | 44% |

| 100 mg | 60% |

| 200 mg | 80% |

A significant correlation was observed between the increase in plasma ANP levels and the reduction in blood pressure (r = -0.53, P < .05). Furthermore, the increase in plasma cGMP was positively correlated with the increase in plasma ANP (r = 0.80, P < .001)[1].

Experimental Protocols

This section provides generalized methodologies for key experiments to characterize the activity of this compound.

Neutral Endopeptidase (NEP) Inhibition Assay (Radioligand Binding)

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound against NEP.

Materials:

-

Purified NEP enzyme

-

Radiolabeled NEP inhibitor (e.g., [³H]-thiorphan)

-

Test compound (this compound active metabolite)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, combine the purified NEP enzyme, the radiolabeled inhibitor at a concentration near its Kd, and varying concentrations of the test compound.

-

Include control wells for total binding (no test compound) and non-specific binding (excess of a non-labeled NEP inhibitor).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Measurement of Plasma cGMP Levels (ELISA)

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP in plasma samples.

Materials:

-

Commercially available cGMP ELISA kit (containing cGMP-coated microplate, cGMP standard, anti-cGMP antibody, HRP-conjugated secondary antibody, substrate, and stop solution)

-

Plasma samples (collected with EDTA and a phosphodiesterase inhibitor)

-

Microplate reader

Procedure:

-

Prepare plasma samples. This may involve a deproteinization step (e.g., with perchloric acid) followed by neutralization to prevent interference in the assay.

-

Prepare a standard curve using the provided cGMP standard.

-

Add standards and prepared plasma samples to the wells of the cGMP-coated microplate.

-

Add the anti-cGMP antibody to each well. During incubation, the cGMP in the sample will compete with the cGMP coated on the plate for binding to the antibody.

-

Wash the plate to remove unbound antibody and sample components.

-

Add the HRP-conjugated secondary antibody, which will bind to the primary antibody that is bound to the plate.

-

Wash the plate again to remove unbound secondary antibody.

-

Add the substrate solution. The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

-

Stop the reaction with the stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve by plotting the absorbance versus the concentration of the cGMP standards.

-

Determine the concentration of cGMP in the plasma samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound is a potent inhibitor of neutral endopeptidase, and its pharmacological effects on the cGMP signaling pathway are a direct consequence of this primary mechanism. By preventing the degradation of atrial natriuretic peptide, this compound leads to a significant and sustained increase in intracellular cGMP levels. This indirect modulation of cGMP signaling underlies its therapeutic potential in cardiovascular diseases characterized by impaired natriuretic peptide function and reduced cGMP availability. The data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals investigating the therapeutic applications of this compound and other NEP inhibitors. A clear understanding of its indirect mechanism of action is crucial for the rational design of future clinical studies and the development of novel therapies targeting the cGMP pathway.

References

(R)-SCH 42495: A Technical Overview of a Neutral Endopeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-SCH 42495 is the orally active ethyl ester prodrug of SCH 42354, a potent inhibitor of neutral endopeptidase (NEP). By blocking the degradation of natriuretic peptides, this compound elicits vasodilatory and diuretic effects, leading to a reduction in blood pressure. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and relevant experimental methodologies for the study of this compound.

Chemical Structure and Properties

This compound is chemically known as ethyl (2R)-2-{[(2S)-2-(acetylthiomethyl)-3-(2-methylphenyl)propanoyl]amino}-4-(methylthio)butanoate. It is systemically hydrolyzed to its active metabolite, SCH 42354, which contains a free thiol group essential for its inhibitory activity against the zinc-containing active site of neutral endopeptidase.

| Property | Value |

| Chemical Formula | C20H29NO4S2 |

| Molecular Weight | 427.58 g/mol |

| SMILES | CCOC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--CSC(=O)C |

| InChI Key | ZVQXPUMRSJGLSF-MSOLQXFVSA-N |

| Active Metabolite | SCH 42354 |

Mechanism of Action and Signaling Pathway

This compound functions as a prodrug, which upon oral administration, is metabolized to the active NEP inhibitor, SCH 42354. NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides, including atrial natriuretic peptide (ANP).

By inhibiting NEP, SCH 42354 leads to an increase in the circulating levels of ANP. ANP exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding activates the receptor, leading to the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevation of intracellular cGMP mediates a cascade of downstream effects, including vasodilation, natriuresis, and diuresis, which collectively contribute to a reduction in blood pressure.

In Vitro Characterization of (R)-SCH 42495: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of (R)-SCH 42495, a prodrug of the potent neutral endopeptidase (NEP) inhibitor, candoxatrilat. This document summarizes key quantitative data, details experimental protocols for cited assays, and visualizes relevant biological pathways and workflows.

Introduction

This compound, also known as candoxatril, is an orally bioavailable prodrug that is rapidly converted in vivo to its active metabolite, candoxatrilat.[1][2] Candoxatrilat is a potent and selective inhibitor of neutral endopeptidase (NEP), a zinc-dependent metalloprotease also known as neprilysin.[2][3] NEP is responsible for the degradation of several endogenous vasoactive peptides, most notably atrial natriuretic peptide (ANP).[4] By inhibiting NEP, candoxatrilat increases the circulating levels of ANP, which in turn elevates cyclic guanosine monophosphate (cGMP) levels, leading to vasodilation and natriuresis. This mechanism of action underlies the antihypertensive effects of this compound. The "(R)" designation refers to the specific stereoisomer of the prodrug that yields the active enantiomer of candoxatrilat.[2]

Quantitative Data

The in vitro inhibitory activity of the active metabolite, candoxatrilat, against neutral endopeptidase has been determined through enzymatic assays. As this compound is a prodrug, it is largely inactive in vitro, and therefore, the pertinent quantitative data relates to its active form, candoxatrilat.

| Compound | Target | Assay Type | Parameter | Value | Source |

| Candoxatrilat | Neutral Endopeptidase (NEP) | Enzymatic Inhibition | Ki | 14 nM | [5] |

| Candoxatrilat | Rat Kidney NEP | Enzymatic Inhibition | IC50 | 2.3 nM |

Experimental Protocols

Neutral Endopeptidase (NEP) Inhibition Assay (Fluorogenic Substrate Method)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against NEP using a fluorogenic substrate.

1. Materials and Reagents:

-

Recombinant human NEP

-

Fluorogenic NEP substrate (e.g., Abz-GGFLRRV-EDDnp)

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5)

-

Test compound (e.g., Candoxatrilat) and vehicle (e.g., DMSO)

-

Reference NEP inhibitor (e.g., Thiorphan)

-

Black 96-well microplate

-

Fluorescence microplate reader

2. Procedure:

-

Prepare a stock solution of the test compound and the reference inhibitor in a suitable solvent (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the test compound and reference inhibitor in Assay Buffer to achieve a range of desired concentrations.

-

Add a fixed volume of the diluted test compound or reference inhibitor to the wells of the 96-well plate. Include wells with vehicle only as a control (100% enzyme activity) and wells with a high concentration of the reference inhibitor for background fluorescence (0% enzyme activity).

-

Add a solution of recombinant human NEP to each well and pre-incubate for 15-20 minutes at 37°C to allow for inhibitor binding.[6]

-

Initiate the enzymatic reaction by adding a pre-warmed solution of the fluorogenic NEP substrate to each well.

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the increase in fluorescence intensity over time (kinetic read) at appropriate excitation and emission wavelengths for the specific fluorogenic substrate used. The cleavage of the substrate by NEP separates a fluorophore from a quencher, resulting in an increase in fluorescence.[7]

3. Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.

-

Plot the reaction velocities against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

If the Km of the substrate is known, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of Atrial Natriuretic Peptide (ANP)

Caption: ANP binds to its receptor, NPR-A, activating guanylyl cyclase to produce cGMP, which in turn activates PKG, leading to physiological effects.

Experimental Workflow for NEP Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory potency of a compound against neutral endopeptidase.

Logical Relationship of this compound and its Active Metabolite

Caption: this compound is a prodrug that is metabolized in vivo to the active NEP inhibitor, candoxatrilat.

References

- 1. Formation and pharmacokinetics of the active drug candoxatrilat in mouse, rat, rabbit, dog and man following administration of the prodrug candoxatril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The endopeptidase inhibitor, candoxatril, and its therapeutic potential in the treatment of chronic cardiac failure in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Neutral endopeptidase inhibition and the natriuretic peptide system: an evolving strategy in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MEROPS - the Peptidase Database [ebi.ac.uk]

- 6. scielo.br [scielo.br]

- 7. A highly selective assay for neutral endopeptidase based on the cleavage of a fluorogenic substrate related to Leu-enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of (R)-SCH 42495: A Neutral Endopeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-SCH 42495 is a neutral endopeptidase (NEP) inhibitor investigated for its potential therapeutic effects in cardiovascular diseases. Preclinical studies have explored its role in mitigating cardiovascular remodeling and its hemodynamic effects. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, and findings from key in vivo studies. Due to the limited publicly available preclinical data for this compound, this report also incorporates data from the well-characterized NEP inhibitor candoxatrilat to provide a broader context for the drug class.

Introduction to this compound

This compound is the active enantiomer of a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP, and CNP), bradykinin, and adrenomedullin. By inhibiting NEP, this compound increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which are beneficial in the management of cardiovascular conditions such as hypertension and heart failure.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of neutral endopeptidase. This inhibition leads to the potentiation of the biological effects of its substrates. The downstream signaling pathway is primarily mediated by the natriuretic peptides.

Preclinical Data

In Vivo Efficacy

Cardiovascular Remodeling in Hypoxic Rats

A study investigated the effects of this compound on cardiovascular remodeling in rats exposed to chronic hypoxia, a model that induces pulmonary hypertension and right ventricular hypertrophy.

-

Key Findings: Treatment with this compound was found to decrease cardiovascular remodeling secondary to chronic hypoxia in rats. This effect is potentially mediated by a local action of atrial natriuretic peptide within the pulmonary vasculature.

Hemodynamic Effects in Spontaneously Hypertensive Rats (SHR)

The effects of chronic oral treatment with this compound were examined in conscious, unrestrained spontaneously hypertensive rats (SHR), a widely used model of human essential hypertension.

-

Key Findings: While treatment with SCH 42495 in SHR did not result in a significant change in blood pressure, diuresis, or natriuresis compared to placebo, it did lead to higher plasma cyclic GMP levels. Urinary cyclic GMP increased with a higher dose of the compound. Plasma renin activity and aldosterone tended to be lower in the treated groups.[1]

Quantitative Data

Due to the limited availability of specific quantitative preclinical data for this compound in the public domain, the following table includes illustrative pharmacokinetic data for the related NEP inhibitor, candoxatrilat , to provide context for the drug class.

Table 1: Pharmacokinetic Parameters of Candoxatrilat (the active metabolite of Candoxatril) in Various Species

| Species | Route | Dose | Cmax | Tmax | AUC | Bioavailability (%) | Reference |

| Mouse | Oral (as Candoxatril) | - | - | - | - | 88 | [2] |

| Rat | Oral (as Candoxatril) | - | - | - | - | 53 | [2] |

| Dog | Oral (as Candoxatril) | - | - | - | - | 17 | [2] |

| Human | Oral (as Candoxatril) | - | - | - | - | 32 | [2] |

Note: Specific quantitative values for Cmax, Tmax, and AUC for candoxatrilat were not provided in the referenced abstract. The table highlights the systemic availability of the active drug from the oral prodrug.

Experimental Protocols

Detailed experimental protocols for the preclinical studies on this compound are not extensively reported in the available literature. Below is a generalized workflow for in vivo studies of NEP inhibitors based on common practices in the field.

Toxicology and Safety Pharmacology

Comprehensive preclinical toxicology and safety pharmacology data for this compound are not publicly available. In general, preclinical toxicology studies for new chemical entities involve a battery of tests to assess potential adverse effects.

General Toxicology Workflow:

Discussion and Future Directions

The available preclinical data suggest that this compound is a promising NEP inhibitor with potential therapeutic applications in cardiovascular diseases. Its ability to modulate the natriuretic peptide system and demonstrate favorable effects in a model of cardiovascular remodeling warrants further investigation. However, the lack of significant blood pressure-lowering effects in the SHR model at the tested doses suggests that its monotherapy potential for hypertension may be limited, a finding that has been observed with other NEP inhibitors.

Future preclinical research should focus on:

-

Detailed Pharmacokinetics: Comprehensive ADME studies in multiple species are needed to better understand the drug's disposition.

-

Dose-Response Studies: Thorough dose-ranging studies in various animal models of hypertension and heart failure would clarify its efficacy profile.

-

Combination Therapy: Investigating the synergistic effects of this compound with other cardiovascular agents, such as angiotensin receptor blockers (ARBs), could be a promising therapeutic strategy.

-

Toxicology: Publication of comprehensive toxicology and safety pharmacology data is essential to fully assess its risk-benefit profile.

Conclusion

This compound is a neutral endopeptidase inhibitor that has demonstrated potential in preclinical models of cardiovascular disease. While the publicly available data are limited, the existing evidence supports the proposed mechanism of action and provides a rationale for further development, potentially as part of a combination therapy. A more complete preclinical data package, including detailed pharmacokinetics and toxicology, is necessary for a thorough evaluation of its therapeutic potential.

References

- 1. Hemodynamic and humoral effects of chronic treatment with the neutral endopeptidase inhibitor SCH 42495 in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation and pharmacokinetics of the active drug candoxatrilat in mouse, rat, rabbit, dog and man following administration of the prodrug candoxatril - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (R)-SCH 42495 in Spontaneously Hypertensive Rats

Introduction

These application notes provide a comprehensive guide for the use of the neutral endopeptidase (NEP) inhibitor, SCH 42495, in spontaneously hypertensive rats (SHRs), a widely utilized model for studying essential hypertension. The information presented is intended for researchers, scientists, and drug development professionals. It is important to note that while the query specified "(R)-SCH 42495," the available scientific literature predominantly refers to "SCH 42495" as a NEP inhibitor. This document focuses on the application of SCH 42495 in SHRs based on published research.

SCH 42495 acts by inhibiting neutral endopeptidase, an enzyme responsible for the degradation of several vasoactive peptides, including atrial natriuretic peptide (ANP). By preventing the breakdown of ANP, SCH 42495 enhances its biological effects, which include vasodilation, diuresis, and natriuresis, thereby contributing to a potential reduction in blood pressure.

Mechanism of Action: Signaling Pathway

SCH 42495 is a potent inhibitor of neutral endopeptidase (NEP). NEP is a key enzyme in the inactivation of atrial natriuretic peptide (ANP). By inhibiting NEP, SCH 42495 increases the circulating levels of ANP. ANP then binds to its receptor, natriuretic peptide receptor-A (NPR-A), which is a guanylyl cyclase-coupled receptor. This binding activates guanylyl cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). Elevated cGMP levels in vascular smooth muscle cells promote vasodilation, while in the kidneys, it enhances diuresis and natriuresis. These combined effects contribute to the antihypertensive properties of SCH 42495.

Experimental Protocols

This protocol describes the long-term oral administration of SCH 42495 to assess its effects on hemodynamic and humoral parameters in SHRs.

Materials:

-

Spontaneously Hypertensive Rats (SHR), adult

-

SCH 42495

-

Vehicle (e.g., aqueous methyl cellulose 0.4%)

-

Oral gavage needles

-

Metabolic cages for 24-hour urine collection

-

Blood pressure measurement system (e.g., tail-cuff method)

-

Centrifuge and tubes for blood sample processing

-

Assay kits for plasma ANF, cGMP, renin activity (PRA), and aldosterone

Procedure:

-

Animal Acclimatization: Acclimatize adult SHRs to laboratory conditions for at least one week prior to the experiment.

-

Group Allocation: Randomly divide the rats into experimental groups (e.g., placebo, low-dose SCH 42495, high-dose SCH 42495, and a positive control like an ACE inhibitor).[1]

-